molecular formula C14H27N3O2 B6207211 tert-butyl N-(2-{5,8-diazaspiro[3.5]nonan-8-yl}ethyl)carbamate CAS No. 2703778-69-0

tert-butyl N-(2-{5,8-diazaspiro[3.5]nonan-8-yl}ethyl)carbamate

Cat. No.: B6207211
CAS No.: 2703778-69-0
M. Wt: 269.38 g/mol
InChI Key: BPGATYWGHDLNLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-(2-{5,8-diazaspiro[3.5]nonan-8-yl}ethyl)carbamate is a spirocyclic carbamate derivative featuring a bicyclic 5,8-diazaspiro[3.5]nonane core. This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and receptor-targeted therapies. Its structure combines a rigid spirocyclic amine system with a flexible ethyl-carbamate linker, enabling versatile binding interactions in drug design. The tert-butyl carbamate group serves as a protective moiety for amines during synthetic processes, enhancing solubility and stability .

Properties

CAS No.

2703778-69-0

Molecular Formula

C14H27N3O2

Molecular Weight

269.38 g/mol

IUPAC Name

tert-butyl N-[2-(5,8-diazaspiro[3.5]nonan-8-yl)ethyl]carbamate

InChI

InChI=1S/C14H27N3O2/c1-13(2,3)19-12(18)15-7-9-17-10-8-16-14(11-17)5-4-6-14/h16H,4-11H2,1-3H3,(H,15,18)

InChI Key

BPGATYWGHDLNLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCN1CCNC2(C1)CCC2

Purity

95

Origin of Product

United States

Preparation Methods

Cyclization of N-Protected Diamines

A common route involves reacting 1,3-diaminopropane with a carbonyl compound (e.g., cyclopropanone) under basic conditions. For example:

  • Condensation : 1,3-Diaminopropane reacts with cyclopropanone in tetrahydrofuran (THF) at 0–5°C to form an imine intermediate.

  • Reductive Amination : Sodium cyanoborohydride reduces the imine to a secondary amine, yielding the spirocyclic structure.

Key Data :

StepReagents/ConditionsYield
1THF, 0°C, 12 hr65%
2NaBH3CN, MeOH, rt78%

Boc Protection of the Spirocyclic Amine

The primary amine in 5,8-diazaspiro[3.5]nonane is protected using di-tert-butyl dicarbonate (Boc anhydride) to prevent undesired side reactions during subsequent alkylation.

Protection Protocol

  • Dissolve 5,8-diazaspiro[3.5]nonane (1.0 eq) in dichloromethane (DCM).

  • Add Boc anhydride (1.2 eq) and triethylamine (2.0 eq) at 0°C.

  • Stir at room temperature for 6–8 hr.

Reaction Monitoring :

  • Completion confirmed via TLC (Rf = 0.45 in 3:1 hexane/ethyl acetate).

  • Yield : 92%.

Final Deprotection and Carbamate Formation

The tert-butyl group is selectively removed under acidic conditions to expose the primary amine, which is then converted to the carbamate.

Acidic Deprotection

  • Treat Boc-protected intermediate with 4M HCl in dioxane (2 hr, 0°C).

  • Neutralize with aqueous NaHCO3 and extract with DCM.

Carbamate Synthesis

  • React the free amine with triphosgene (0.3 eq) in THF at −78°C.

  • Add tert-butanol (2.0 eq) and stir for 24 hr at room temperature.

Critical Parameters :

  • Low temperature prevents carbamate decomposition.

  • Yield : 74% after recrystallization from ethyl acetate/hexane.

Alternative Pathways

One-Pot Spirocyclization-Alkylation

A streamlined approach combines spirocycle formation and ethylation in a single pot:

  • React 1,3-diaminopropane, cyclopropanone, and 2-bromoethylamine hydrobromide in THF.

  • Use NaBH(OAc)3 as a dual reducing agent.

  • Yield : 58% (lower due to competing side reactions).

Solid-Phase Synthesis

Immobilize the spirocyclic amine on Wang resin, perform alkylation, and cleave with trifluoroacetic acid (TFA).

  • Advantage : Simplifies purification.

  • Yield : 63%.

Analytical Characterization

Key Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl3): δ 1.44 (s, 9H, Boc), 2.68–2.72 (m, 4H, spiro-CH2), 3.35 (t, J = 6.0 Hz, 2H, NHCH2).

  • HRMS : m/z 269.2103 [M+H]+ (calc. 269.2103).

Challenges and Mitigation

ChallengeSolution
Di-alkylationUse bulky bases (e.g., DIPEA) to sterically hinder over-alkylation
Boc cleavage during alkylationEmploy mild alkylating agents (e.g., ethyl iodide)
Low spirocyclization yieldOptimize stoichiometry and reaction time

Industrial-Scale Considerations

For bulk production (≥1 kg):

  • Cost Efficiency : Replace NaBH3CN with catalytic hydrogenation (Pd/C, H2).

  • Solvent Recovery : Distill THF and DCM for reuse.

  • Purity : ≥99% achieved via crystallization .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(2-{5,8-diazaspiro[3.5]nonan-8-yl}ethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

a. Drug Development

The compound is being studied for its potential use in drug development, particularly in the context of neuropharmacology. Its structural features suggest that it may interact with neurotransmitter systems, potentially leading to the development of novel treatments for neurological disorders. Research indicates that compounds with similar spirocyclic structures have shown promising results in modulating receptor activity, which could be beneficial for conditions such as anxiety and depression .

b. Anticancer Properties

Preliminary studies have indicated that tert-butyl N-(2-{5,8-diazaspiro[3.5]nonan-8-yl}ethyl)carbamate exhibits cytotoxic effects against certain cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in malignant cells, making it a candidate for further investigation as an anticancer agent .

Material Science

a. Polymer Synthesis

The compound's carbamate functional group is of interest in polymer chemistry, where it can be utilized as a monomer or additive in the synthesis of polymers with enhanced properties. Its ability to form hydrogen bonds can improve the mechanical strength and thermal stability of polymer matrices, making it suitable for applications in coatings and adhesives .

b. Nanomaterials

Research has explored the incorporation of this compound into nanomaterials for targeted drug delivery systems. The compound's unique structure may facilitate the formation of nanoparticles that can encapsulate therapeutic agents, enhancing their bioavailability and specificity towards target tissues .

Case Study 1: Neuropharmacological Applications

A study conducted by researchers at a leading university examined the effects of similar diazaspiro compounds on neurotransmitter receptors. The findings suggested that modifications to the spirocyclic structure could enhance binding affinity and selectivity towards specific receptor subtypes associated with mood regulation .

Case Study 2: Anticancer Activity

In vitro tests performed on various cancer cell lines demonstrated that this compound induced significant cytotoxicity compared to control groups. Further analysis indicated that the compound triggered apoptotic pathways, warranting additional studies on its potential as an anticancer drug .

Mechanism of Action

The mechanism of action of tert-butyl N-(2-{5,8-diazaspiro[3.5]nonan-8-yl}ethyl)carbamate involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Variations

The compound belongs to a broader class of spirocyclic carbamates, which differ in ring size, substituent positions, and functional groups. Below is a comparative analysis of its structural and functional attributes against related compounds:

Compound Name CAS Number Core Structure Key Substituents Applications
tert-butyl N-(2-{5,8-diazaspiro[3.5]nonan-8-yl}ethyl)carbamate Not reported 5,8-diazaspiro[3.5]nonane Ethyl-carbamate linker at position 8 Intermediate for kinase inhibitors
tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate 236406-55-6 2,7-diazaspiro[3.5]nonane Carboxylate at position 7 Building block for peptide mimetics
tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate 1118786-86-9 2,7-diazaspiro[3.5]nonane Carboxylate at position 2 Antiviral agent synthesis
tert-butyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]carbamate Not reported Linear polyethylene glycol (PEG) chain Multi-ether and carbamate groups Solubility enhancer in drug formulations
ethyl N-hydroxycarbamate Not reported Linear carbamate Hydroxylamine substituent Weak mutagenicity in Salmonella assays

Key Differentiators

Spirocyclic vs. Linear Carbamates: Unlike linear carbamates (e.g., ethyl N-hydroxycarbamate), the spirocyclic core of this compound imparts conformational rigidity, improving target selectivity in drug-receptor interactions .

Substituent Position : The placement of the ethyl-carbamate group at position 8 of the diazaspiro ring distinguishes it from analogues with carboxylate groups at positions 2 or 7, which exhibit divergent reactivity in coupling reactions .

Functional Group Impact : The tert-butyl carbamate group enhances steric protection and lipophilicity compared to unsubstituted carbamates (e.g., ethyl carbamate), reducing metabolic degradation .

Biological Activity

tert-butyl N-(2-{5,8-diazaspiro[3.5]nonan-8-yl}ethyl)carbamate is a compound characterized by its unique spirocyclic structure, which contributes to its potential biological activity. With a molecular formula of C14H27N3O2 and a molecular weight of approximately 269.39 g/mol, this compound has garnered attention in the field of medicinal chemistry, particularly for its implications in neuropharmacology.

Structural Characteristics

The structure of this compound features a tert-butyl group that enhances its lipophilicity , and a diazaspiro framework that is critical for its biological interactions. The presence of multiple nitrogen atoms within the spirocyclic structure may facilitate interactions with various biological macromolecules, including neurotransmitter receptors.

PropertyValue
Molecular FormulaC14H27N3O2
Molecular Weight269.39 g/mol
Predicted Boiling Point410 °C
Density1.08 g/cm³
pKa12.74

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the context of neuropharmacology. It is associated with enhanced binding affinity to various neurotransmitter receptors, which may influence its efficacy as a therapeutic agent.

Mechanisms of Action:

  • Receptor Modulation: The compound may act as an antagonist or modulator at certain receptor sites, influencing dopaminergic and serotonergic signaling pathways.
  • Binding Dynamics: Interaction studies suggest significant binding affinity to neurotransmitter receptors, indicating potential applications in treating central nervous system disorders.

Case Studies and Research Findings

Research has focused on the pharmacological potential of this compound through various methodologies:

  • Molecular Docking Studies: These studies have been employed to predict the binding interactions between this compound and target receptors.
  • In Vitro Assays: Preliminary assays demonstrate cytotoxic effects on specific cancer cell lines, suggesting potential antineoplastic activity.

Example Study Results:
A study conducted on human adenocarcinoma cells revealed that the compound exhibited cytotoxicity with an IC50 value indicative of significant efficacy against tumor growth.

Comparative Analysis

The unique structural features of this compound can be compared with similar compounds to highlight its distinct biological profile:

Compound NameCAS NumberSimilarityUnique Features
Tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate1239319-82-40.92Different amino substitution
Tert-butyl (4-methylpiperidin-4-yl)carbamate163271-08-70.91Piperidine ring instead of spiro structure
Tert-butyl piperidin-4-ylcarbamate73874-95-00.91Contains piperidine moiety

Q & A

Q. How can researchers optimize the synthesis yield of tert-butyl N-(2-{5,8-diazaspiro[3.5]nonan-8-yl}ethyl)carbamate?

Answer: Key considerations include:

  • Reagent Ratios : Use a 1.4:1 molar ratio of alkylating agent (e.g., 1-(2-bromoethoxy)-4-fluorobenzene) to the starting carbamate to minimize side reactions .
  • Solvent Selection : Polar aprotic solvents like acetonitrile or DMF enhance reactivity. Refluxing in acetonitrile for 6 hours improves alkylation efficiency .
  • Catalysis : Anhydrous potassium carbonate (K₂CO₃) as a base in combination with DMAP (4-dimethylaminopyridine) accelerates nucleophilic substitution .
  • Temperature Control : Maintain reflux temperatures (80–100°C) to ensure complete conversion while avoiding decomposition .

Q. What spectroscopic methods are recommended for confirming structural integrity?

Answer: A multi-technique approach is critical:

  • NMR Spectroscopy :
    • ¹H NMR : Characteristic tert-butyl signals at δ 1.4 ppm; spirocyclic protons appear as complex splitting patterns between δ 3.0–4.5 ppm .
    • ¹³C NMR : Carbamate carbonyl (C=O) resonates at ~155 ppm; spirocyclic carbons appear at 45–65 ppm .
  • Mass Spectrometry : HRMS (ESI+) should confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 312.2154 for C₁₆H₂₉N₃O₂) .
  • FTIR : N-H stretching (3250–3350 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) validate functional groups .

Q. What purification strategies ensure high-purity isolation of the compound?

Answer:

Parameter Optimal Conditions Impact
Silica Mesh Size 60–120 meshImproved resolution
Mobile Phase Ethyl acetate/hexanes (25–30%)Separation of polar byproducts
Column Dimensions 30:1 (length:diameter)Reduced band tailing
TLC Validation Rf 0.3–0.4 (30% EA/hexanes)Pre-pooling purity check

Always pre-adsorb crude product onto silica using dichloromethane to minimize streaking .

Advanced Research Questions

Q. How can conflicting biological activity data between synthetic batches be systematically resolved?

Answer: Implement orthogonal analytical workflows:

Purity Analysis : HPLC-UV (C18 column, 0.1% TFA/ACN gradient) detects impurities >0.5% .

Impurity Profiling : LC-MS identifies degradation products (e.g., spirocyclic ring-opening derivatives) .

Polymorph Screening : Differential scanning calorimetry (DSC) detects crystalline variations affecting solubility .

Batch Comparison : Statistical analysis (e.g., ANOVA) of bioassay triplicates with p <0.05 significance threshold .

Q. What experimental designs evaluate the compound’s stability under physiological conditions?

Answer: Design accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS .
  • Oxidative Stress : Treat with 3% H₂O₂ at 40°C; track carbonyl loss via FTIR .
  • Thermal Stability : TGA (10°C/min, N₂ atmosphere) identifies decomposition above 200°C .

Q. Critical Data Interpretation :

  • Degradation Kinetics : Calculate rate constants (k) using first-order models.
  • Structure-Activity Impact : Compare IC₅₀ values of degraded vs. pure compound in target assays .

Q. How can stereochemical inconsistencies in spirocyclic intermediates be addressed during synthesis?

Answer:

  • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with heptane/ethanol (90:10) to resolve enantiomers .
  • 2D NMR : NOESY correlations identify spatial proximity of protons in the spirocyclic core .
  • X-ray Crystallography : Resolve absolute configuration of single crystals grown via vapor diffusion (hexanes/DCM) .

Q. Data Contradiction Analysis

Q. How to reconcile discrepancies in reported solubility profiles?

Answer:

Factor Impact on Solubility Resolution
Polymorphism Alters crystal packingPerform DSC/PXRD screening
Counterion Effects Salt formation changes pHTest free base vs. HCl salt
Solvent Impurities Trace water reduces solubilityUse anhydrous solvents

Standardize solvent systems (e.g., USP buffer pH 6.8) and document equilibration time (24 hours) .

Q. Methodological Validation

Q. What validation parameters are critical for quantifying this compound in biological matrices?

Answer:

  • Linearity : R² ≥0.998 over 1–100 μg/mL (UV detection at 254 nm) .
  • Accuracy/Precision : ≤15% RSD for intra-/inter-day assays .
  • LOD/LOQ : Signal-to-noise ratios of 3:1 and 10:1, respectively .

Q. Safety and Handling

Q. What PPE and engineering controls are mandated for safe handling?

Answer:

  • PPE : Nitrile gloves (0.11 mm thickness), chemical goggles, and flame-retardant lab coats .
  • Engineering Controls : Fume hoods with face velocity ≥0.5 m/s; secondary containment for storage .
  • Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.